H-Tyr-phe-leu-leu-arg-asn-pro-OH

Description

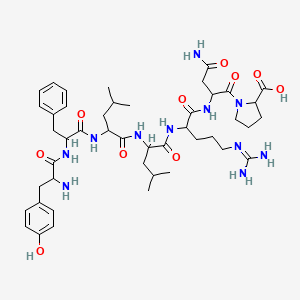

H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH is a linear heptapeptide with the sequence Tyrosine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-Proline, terminated by a hydroxyl group at the C-terminus. Its molecular formula, calculated based on constituent amino acids, is approximately $ C{45}H{73}N{13}O{12} $, with a molecular weight of ~1,008 g/mol (estimated via summation of residue masses and subtraction of water molecules from peptide bonds).

Properties

IUPAC Name |

1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUNPUFRTIMQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67N11O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Tyr-phe-leu-leu-arg-asn-pro-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like “this compound” often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: This can affect amino acids like tyrosine and methionine.

Reduction: Disulfide bonds between cysteine residues can be reduced.

Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol, beta-mercaptoethanol.

Substitution reagents: Specific amino acid derivatives.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like “H-Tyr-phe-leu-leu-arg-asn-pro-OH” are used in various fields:

Chemistry: Studying peptide bond formation and stability.

Biology: Investigating protein-protein interactions and enzyme-substrate relationships.

Medicine: Developing peptide-based drugs and vaccines.

Industry: Creating bioactive peptides for use in cosmetics and food additives.

Mechanism of Action

The mechanism by which “H-Tyr-phe-leu-leu-arg-asn-pro-OH” exerts its effects depends on its specific sequence and structure. Peptides can interact with receptors, enzymes, and other proteins, influencing various biological pathways. For example, they can inhibit or activate enzymes, modulate receptor activity, or serve as signaling molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH with five analogous peptides:

Key Observations :

- Chain Length: The target heptapeptide bridges mid-sized peptides (e.g., oxytocin, 9 residues) and shorter chains (e.g., tripeptides). Longer peptides like dynorphin (13 residues) often exhibit enhanced receptor specificity but poorer bioavailability .

- The absence of D-amino acids (cf. dynorphin’s D-Arg⁶) may also reduce metabolic resistance .

- Charge/Hydrophobicity: The target’s single Arg residue provides moderate cationicity, contrasting with dynorphin’s highly cationic profile (four Arg/Lys residues), which enhances membrane interaction .

Functional Implications

- Antimicrobial Potential: The Leu/Leu/Phe motif resembles hydrophobic domains in antimicrobial peptides (e.g., leucocin A), though the single Arg may limit bacterial membrane disruption efficacy .

- Neuropeptide Analogies: The Tyr-Phe N-terminal motif is shared with opioid peptides (e.g., dynorphin), but without D-Arg or Pro-Lys motifs, the target is unlikely to bind opioid receptors strongly .

- Bioavailability : Mid-sized peptides (6–10 residues) like the target often face challenges in oral absorption due to enzymatic degradation, though Pro residues may enhance resistance to proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.